molecular formula C12H10N6O B2693855 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 380386-49-2

3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2693855
CAS No.: 380386-49-2
M. Wt: 254.253
InChI Key: PCKYIDZKMAVOEG-UHFFFAOYSA-N
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Description

The compound 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine (CAS: 380386-49-2) is a pyridazine derivative featuring two distinct substituents:

  • Position 3: A hydrazine group conjugated with a furan-2-ylmethylidene moiety.
  • Position 6: A 1H-imidazol-1-yl group.

Its molecular formula is C₁₂H₁₀N₆O, with a molecular weight of 254.25 g/mol ().

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-6-imidazol-1-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c1-2-10(19-7-1)8-14-15-11-3-4-12(17-16-11)18-6-5-13-9-18/h1-9H,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKYIDZKMAVOEG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the furan and imidazole substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The pyridazine ring and hydrazinyl group participate in electrophilic and nucleophilic substitutions:

Chlorination

  • Reagent : Phosphorus oxychloride (POCl₃)

  • Conditions : Reflux for 4 hours ( ).

  • Outcome : Replacement of hydroxyl or carbonyl groups with chlorine (e.g., conversion of 1a to 2 in ).

  • Applicability : Likely at the hydrazinyl group or imidazole-adjacent positions.

Thionation

  • Reagent : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent ( ).

  • Conditions : Reflux in anhydrous toluene.

  • Outcome : Conversion of carbonyl to thione groups (e.g., compound 3 in with C=S absorption at 1228 cm⁻¹).

Selenadiazole Formation

  • Reagent : Selenium dioxide (SeO₂) in glacial acetic acid ( , ).

  • Conditions : Oxidative cyclization at 80–100°C.

  • Outcome : Formation of fused selenadiazole rings (e.g., compound 4 in , confirmed by IR and ¹H-NMR).

Knoevenagel-Type Reactions

  • Reagent : Aldehydes or ketones (e.g., thiophene-2-carbaldehyde in ).

  • Conditions : Ethanol, room temperature or reflux.

  • Outcome : Formation of Schiff bases or enamine derivatives (e.g., compound 3 in with δ 8.33 ppm for exocyclic CH in ¹H-NMR).

Suzuki-Miyaura Coupling

  • Reagent : Arylboronic acids.

  • Conditions : Palladium catalysis, base (e.g., Na₂CO₃), and DMF/H₂O solvent.

  • Applicability : Potential for modifying the furan or imidazole substituents.

Coordination Chemistry

The imidazole group facilitates metal coordination:

  • Metal ions : Cu(II), Zn(II), or Fe(III).

  • Applications : Catalysis or bioactivity modulation (inferred from , where imidazole derivatives act as enzyme inhibitors).

Biological Activity and Derivatization

  • Enzyme inhibition : Analogous hydrazinyl-pyridazines show inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ in ).

  • Optimization strategies :

    • Covalent inhibition : Reversible binding via Michael addition (e.g., compound F8–B6 in , IC₅₀ = 1.57 μM).

    • Bioisosteric replacement : Substituting furan with thiophene or phenyl groups ( ).

Stability and Degradation

  • Photodegradation : Susceptible under UV light due to conjugated hydrazine-furan system.

  • Hydrolysis : Hydrazine linker may degrade in acidic/basic conditions, forming pyridazine and furan fragments.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent , particularly against SARS-CoV-2. Research indicates that derivatives containing the furan and hydrazine functionalities exhibit inhibitory effects on the viral main protease (Mpro), which is critical for viral replication. For instance, a study identified derivatives with IC50 values as low as 1.57 μM, demonstrating their potential as therapeutic agents in treating COVID-19 .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds featuring furan and hydrazine units. These compounds have shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics .

Anticancer Properties

Compounds with similar structural motifs have been evaluated for their anticancer activity. Studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The imidazole ring is often implicated in enhancing the interaction with biological targets, making these compounds of interest in oncology research.

Synthetic Chemistry

In synthetic chemistry, the compound serves as a versatile building block for synthesizing more complex organic molecules. The presence of reactive functional groups allows for further modifications, enabling the development of tailored compounds for specific applications .

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A recent study screened a library of compounds based on the furan-hydrazine scaffold, leading to the identification of several potent inhibitors of SARS-CoV-2 Mpro. The most effective compound exhibited an IC50 value of 10.76 μM, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and tested against common bacterial pathogens. The results indicated that modifications to the hydrazine moiety significantly affected antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MIC) below clinically relevant thresholds .

Case Study 3: Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridazine derivatives with substitutions at positions 3 and 6, highlighting structural variations and their implications:

Compound Name Molecular Formula Substituent (Position 3) Substituent (Position 6) Molecular Weight (g/mol) Biological Activity
Target Compound C₁₂H₁₀N₆O Hydrazine-furan 1H-imidazol-1-yl 254.25 Antihypertensive (inferred)
3-(1H-Imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine () C₉H₇F₃N₄O 2,2,2-Trifluoroethoxy 1H-imidazol-1-yl 260.29 Screening compound
3-Hydrazino-6-(2-isopropyl-imidazol-1-yl)-pyridazine () C₁₀H₁₃N₅ Hydrazino 2-Isopropyl-imidazol-1-yl 227.25 (estimated) Antihypertensive
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine () C₁₂H₁₅N₅ Piperidin-1-yl 1H-pyrazol-1-yl 241.29 Not reported
3-Chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide () C₁₈H₂₀ClNO₂S Chlorobenzamide with thiophen-ethyl N/A (non-pyridazine) 349.87 Not reported
Key Observations:

Substituent Flexibility: The trifluoroethoxy group () enhances metabolic stability due to the electron-withdrawing CF₃ group, whereas the hydrazine-furan moiety in the target compound may confer redox activity or metal-binding properties .

Biological Activity: Hydrazine derivatives (e.g., 3-hydrazino-6-(2-isopropyl-imidazol-1-yl)-pyridazine) exhibit explicit antihypertensive activity, suggesting that the hydrazine group is critical for this function . The target compound’s furan ring may modulate solubility and bioavailability compared to aliphatic substituents like trifluoroethoxy .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group (logP ~1.5) increases lipophilicity compared to the hydrazine-furan group (logP ~0.8), influencing blood-brain barrier penetration .
  • Metabolic Stability : The CF₃ group resists oxidative metabolism, whereas the furan ring may undergo cytochrome P450-mediated oxidation, shortening the target compound’s half-life .

Biological Activity

3-[2-(Furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine, often referred to as FIP, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Hydrazine moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Imidazole and pyridazine rings : Associated with pharmacological effects.

The molecular formula of FIP is C14H12N4OC_{14}H_{12}N_4O, with a molecular weight of approximately 252.27 g/mol.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to FIP exhibit significant antiviral properties. For instance, research on related hydrazine derivatives has shown promising results against SARS-CoV-2. In particular, compounds derived from furan-based hydrazines demonstrated inhibitory effects on the main protease (Mpro) of the virus, with IC50 values as low as 1.55 μM, indicating their potential as antiviral agents .

Anticancer Activity

FIP and its derivatives have been evaluated for their anticancer activities. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antimicrobial Activity

The hydrazine component is often linked to antimicrobial properties. Compounds similar to FIP have been tested against a range of bacteria, showing varying degrees of effectiveness. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazine or furan components can enhance antimicrobial efficacy .

The mechanisms underlying the biological activities of FIP are multifaceted:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in viral replication or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
  • Interference with DNA/RNA Synthesis : By mimicking nucleobases or interacting with nucleic acids, FIP may disrupt essential cellular processes.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiviral activityIdentified derivatives with IC50 values < 10 μM against SARS-CoV-2 Mpro .
Study 2Assess anticancer potentialShowed significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 5 to 15 μM .
Study 3Investigate antimicrobial efficacyDemonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) < 50 μg/mL .

Q & A

Q. What are the optimized synthetic routes for 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine?

  • Methodological Answer : The synthesis typically involves sequential condensation reactions. First, the pyridazine core is functionalized at the 6-position with 1H-imidazole via nucleophilic substitution under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . The hydrazin-1-yl group at the 3-position is introduced through hydrazine condensation with furan-2-carbaldehyde, requiring controlled pH (acetic acid/sodium acetate buffer) and reflux in ethanol to form the furan-2-ylmethylidene hydrazine moiety . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization may require iterative adjustments of reaction time, temperature, and stoichiometry.

Q. How can the molecular structure of this compound be confirmed using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in methanol/water). Data collection is performed using a diffractometer, and structure refinement is conducted with SHELXL . Key parameters include:
  • R-factor : < 0.05 for high-quality data.
  • Flack parameter : Used to validate absolute configuration if chirality is suspected .
  • ORTEP diagrams : Generated via ORTEP-3 to visualize thermal ellipsoids and bond angles .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (< 0.5%).
  • TGA/DSC : Determine thermal stability (decomposition temperature > 200°C suggests suitability for high-temperature reactions).
  • NMR (¹H/¹³C) : Confirm absence of residual solvents (e.g., DMSO) and validate integration ratios for functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The pyridazine and imidazole moieties may target kinase or GABAA receptors, as seen in structurally related ligands .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with activity data from analogs.
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) in explicit solvent models (e.g., TIP3P water).

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved?

  • Methodological Answer :
  • Twinning analysis : Use SHELXD to identify twin laws (e.g., pseudo-merohedral twinning) and refine with TWIN/BASF commands in SHELXL .
  • Disorder modeling : Split occupancies for overlapping atoms and apply restraints (SIMU/DELU) to thermal parameters.
  • Validation tools : Check Rint (> 0.05 suggests data quality issues) and leverage the Flack parameter to avoid over-interpreting centrosymmetric pseudosymmetry .

Q. What mechanistic insights exist for the reactivity of the hydrazine-furan conjugate?

  • Methodological Answer :
  • Kinetic studies : Monitor hydrazine-aldehyde condensation via <sup>1</sup>H NMR (disappearance of aldehyde proton at ~10 ppm).
  • DFT calculations : Compute activation energies for imine formation (B3LYP/6-31G* level). The furan ring’s electron-rich nature may lower the transition state energy .
  • Isotopic labeling : Use <sup>15</sup>N-labeled hydrazine to track regioselectivity in heterocyclic coupling reactions.

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